![molecular formula C9H11ClN2O2 B1395025 2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide CAS No. 1184830-85-0](/img/structure/B1395025.png)
2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide involves several steps. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .
Molecular Structure Analysis
The molecular formula of 2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide is C4H8ClNO2 . Its average mass is 137.565 Da and its monoisotopic mass is 137.024353 Da .
Chemical Reactions Analysis
2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide is used in a variety of research applications, including drug discovery, drug delivery, and drug metabolism. It has been used in biochemical and physiological studies and in laboratory experiments.
Physical And Chemical Properties Analysis
The density of 2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide is 1.3±0.1 g/cm3 . Its boiling point is 368.2±27.0 °C at 760 mmHg . The compound has a molar refractivity of 30.6±0.3 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .
Scientific Research Applications
HPLC Analysis
“2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide” can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
Synthesis of Nicotinamide Derivatives
This compound is used in the synthesis of nicotinamide derivatives . In a study, four nicotinamide derivatives were investigated, which included "2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide" .
Antibacterial and Antibiofilm Properties
The synthesized nicotinamide derivatives, including “2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide”, are studied for their antibacterial and antibiofilm properties .
Chemical Research
This compound is used in chemical research, particularly in the study of its properties and reactions .
Pharmaceutical Research
“2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide” is used in pharmaceutical research for the development of new drugs .
Biochemical Research
This compound is used in biochemical research, particularly in the study of its interactions with biological systems .
properties
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(5-6-13)9(14)7-3-2-4-11-8(7)10/h2-4,13H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMLVLUNQYQFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.